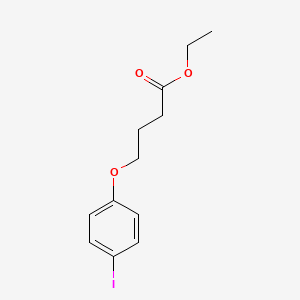
Ethyl 4-(4-iodophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-iodophenoxy)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is specifically derived from butyric acid and features an iodophenoxy group, which is an aromatic ring substituted with iodine. The presence of iodine in the aromatic ring can significantly influence the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-iodophenoxy)butanoate typically involves the esterification of 4-(4-Iodophenoxy)butyric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-(4-Iodophenoxy)butyric acid+EthanolAcid Catalyst4-(4-Iodophenoxy)butyric acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-iodophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 4-(4-Iodophenoxy)butyric acid and ethanol.
Reduction: 4-(4-Iodophenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(4-iodophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-iodophenoxy)butanoate depends on its specific application. In biological systems, the compound may interact with cellular targets through its iodophenoxy group, which can facilitate binding to proteins or enzymes. The ester linkage can also undergo hydrolysis, releasing the active carboxylic acid, which may exert biological effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenoxy)butyric acid ethyl ester: Similar structure but with a bromine atom instead of iodine.
4-(4-Chlorophenoxy)butyric acid ethyl ester: Similar structure but with a chlorine atom instead of iodine.
4-(4-Fluorophenoxy)butyric acid ethyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Ethyl 4-(4-iodophenoxy)butanoate imparts unique properties, such as increased molecular weight and potential for radiolabeling. These characteristics can enhance its utility in specific applications, such as imaging studies and therapeutic research.
Propriétés
Formule moléculaire |
C12H15IO3 |
|---|---|
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
ethyl 4-(4-iodophenoxy)butanoate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
Clé InChI |
AHCJOXLPLALFBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















